molecular formula C14H16N2O B15160846 (NE)-N-(5,7,8,9,10,11-hexahydrocycloocta[b]indol-6-ylidene)hydroxylamine

(NE)-N-(5,7,8,9,10,11-hexahydrocycloocta[b]indol-6-ylidene)hydroxylamine

Cat. No.: B15160846
M. Wt: 228.29 g/mol
InChI Key: UUPMLKOXZHKBCI-DTQAZKPQSA-N
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Description

(NE)-N-(5,7,8,9,10,11-hexahydrocycloocta[b]indol-6-ylidene)hydroxylamine is a complex organic compound with a unique structure that includes a hexahydrocycloocta[b]indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-(5,7,8,9,10,11-hexahydrocycloocta[b]indol-6-ylidene)hydroxylamine typically involves multi-step organic reactions. The process begins with the preparation of the hexahydrocycloocta[b]indole core, which is then functionalized to introduce the hydroxylamine group. Common reagents used in these reactions include cyclooctanone, indole derivatives, and hydroxylamine hydrochloride. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-(5,7,8,9,10,11-hexahydrocycloocta[b]indol-6-ylidene)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(NE)-N-(5,7,8,9,10,11-hexahydrocycloocta[b]indol-6-ylidene)hydroxylamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (NE)-N-(5,7,8,9,10,11-hexahydrocycloocta[b]indol-6-ylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline-12-carboxylic acid
  • 6,7,8,9,10,11-Hexahydrocycloocta[b]naphthalene

Uniqueness

Compared to similar compounds, (NE)-N-(5,7,8,9,10,11-hexahydrocycloocta[b]indol-6-ylidene)hydroxylamine stands out due to its unique structural features and functional groups. These characteristics confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

(NE)-N-(5,7,8,9,10,11-hexahydrocycloocta[b]indol-6-ylidene)hydroxylamine

InChI

InChI=1S/C14H16N2O/c17-16-13-9-3-1-2-7-11-10-6-4-5-8-12(10)15-14(11)13/h4-6,8,15,17H,1-3,7,9H2/b16-13+

InChI Key

UUPMLKOXZHKBCI-DTQAZKPQSA-N

Isomeric SMILES

C1CCC2=C(/C(=N/O)/CC1)NC3=CC=CC=C23

Canonical SMILES

C1CCC2=C(C(=NO)CC1)NC3=CC=CC=C23

Origin of Product

United States

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